tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and a 3-nitropyridin-2-yloxy substituent at position 2. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor ligands, due to its modular structure and tunable substituents .
Properties
IUPAC Name |
tert-butyl 3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-nitropyridine-2-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Chemical Reactions Analysis
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis .
Scientific Research Applications
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitropyridine moiety. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Positional Isomers of Nitropyridine Substituents
- (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS: 1126430-56-5)
- Structural Difference : The nitro group is at position 5 of the pyridine ring instead of position 3.
- Impact :
Reduced steric hindrance compared to the 3-nitro isomer due to the linear arrangement of substituents.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structural Difference : A methoxy group at position 3 and an iodo group at position 6 on the pyridine ring, with an additional methylene spacer.
- Impact :
- Methoxy group increases electron density on the pyridine ring, contrasting with the electron-withdrawing nitro group .
Functional Group Variations
- (S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1417789-12-8) Structural Difference: The oxygen bridge is replaced by an amino group (-NH-). Impact:
Reduced metabolic stability compared to the ether-linked compound due to susceptibility to oxidative deamination .
tert-Butyl (S)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate (6c)
- Structural Difference : The 3-nitropyridin-2-yloxy group is replaced by a 4-iodophenylcarbamoyloxy moiety.
- Impact :
- Increased lipophilicity (logP) due to the iodophenyl group, affecting membrane permeability.
Stereochemical and Conformational Variants
- (R)-tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate (CAS: 1000370-76-2) Structural Difference: A 2-nitrophenylamino group replaces the pyridinyloxy substituent. Impact:
- The ortho-nitro group induces steric strain, possibly reducing binding efficiency.
Chirality at the pyrrolidine 3-position may lead to enantioselective interactions with chiral biological targets .
tert-Butyl (2S,3R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-((S)-1-hydroxybutan-2-yl)pyrrolidine-1-carboxylate (7c-s1)
- Structural Difference : Additional hydroxymethyl and hydroxybutan-2-yl groups introduce multiple stereocenters.
- Impact :
- Increased complexity in synthesis and purification due to stereochemical control.
- Enhanced solubility from polar hydroxyl groups, contrasting with the hydrophobic nitro-pyridine derivative .
Physicochemical and Spectral Comparisons
Key Research Findings
Electronic Effects : The 3-nitro group on pyridine significantly lowers the electron density of the ring, enhancing reactivity in electrophilic substitutions compared to 5-nitro or methoxy-substituted analogues .
Biological Relevance: Amino-linked analogues (e.g., CAS 1417789-12-8) show higher in vitro binding to kinase targets but lower metabolic stability than the oxy-linked target compound .
Synthetic Challenges : Regioselective nitration and stereochemical control remain critical hurdles, with yields for the target compound (~50%) lagging behind simpler carbamoyl derivatives (~79%) .
Biological Activity
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H19N3O5
- Molecular Weight : 293.32 g/mol
- CAS Number : 70874-14-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group on the pyridine ring enhances its electrophilic character, facilitating interactions with nucleophiles in biological systems. The compound is believed to engage in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can act as a ligand for certain receptors, influencing signal transduction pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that derivatives of nitropyridine compounds exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, suggesting it could be beneficial in neurodegenerative disease models.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that the compound exhibits cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 15 | Reactive oxygen species generation |
Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated a reduction in neuronal cell death and preservation of mitochondrial function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
